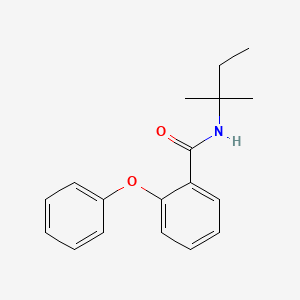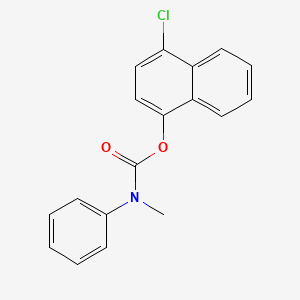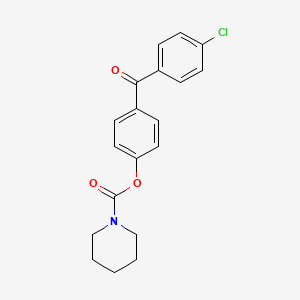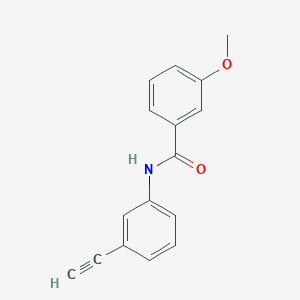![molecular formula C17H15N3OS2 B5875208 N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5875208.png)
N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme involved in the conversion of glutamine to glutamate. This molecule has gained significant attention in the field of cancer research due to its potential as a therapeutic agent against various types of cancer.
Mechanism of Action
N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide inhibits glutaminase activity by binding to the active site of the enzyme. This prevents the conversion of glutamine to glutamate, which is necessary for cancer cell growth and proliferation. By inhibiting this process, N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide effectively starves cancer cells of the nutrients they need to survive.
Biochemical and Physiological Effects:
N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide has been shown to have a number of biochemical and physiological effects. In addition to inhibiting glutaminase activity, N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide has been shown to decrease the levels of glutamate and other metabolites in cancer cells. N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide has several advantages for use in laboratory experiments. It is a small molecule inhibitor, which makes it easy to administer and study. N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide is also highly specific for glutaminase, which makes it a useful tool for studying the role of glutaminase in cancer cell proliferation. However, N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide has some limitations as well. It can be difficult to administer in vivo, and its effectiveness can be limited by the development of resistance in cancer cells.
Future Directions
There are several future directions for research involving N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide. One area of interest is the development of more effective delivery methods for N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide, such as nanoparticles or liposomes. Another area of research is the development of combination therapies involving N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide and other cancer drugs. Additionally, further studies are needed to better understand the mechanisms of resistance to N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide in cancer cells. Overall, N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide has significant potential as a therapeutic agent against cancer, and further research is needed to fully explore its potential.
Synthesis Methods
N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide can be synthesized using a multi-step process involving the reaction of 2-aminobenzothiazole with 2-bromoacetophenone, followed by the reaction of the resulting product with thiourea and propionyl chloride. The final product is obtained by purification through column chromatography.
Scientific Research Applications
N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide has been extensively studied for its potential as a therapeutic agent against cancer. Studies have shown that N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide inhibits glutaminase activity in cancer cells, leading to a decrease in glutamate production and a subsequent decrease in cancer cell proliferation. N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide has been shown to be effective against various types of cancer, including breast, lung, and colon cancer.
properties
IUPAC Name |
N-[[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS2/c1-2-15(21)20-17(22)19-12-8-4-3-7-11(12)16-18-13-9-5-6-10-14(13)23-16/h3-10H,2H2,1H3,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGARKXCHCGEJKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(=S)NC1=CC=CC=C1C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(5-bromo-3-pyridinyl)carbonyl]amino}benzoic acid](/img/structure/B5875126.png)
![5-methyl-2-[(3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5875140.png)





![(3,4-dimethoxybenzyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5875200.png)
![2-[5-(aminocarbonyl)-2-chlorophenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5875202.png)


![2-{[2-(1-azepanyl)-2-oxoethyl]thio}-4,6-pyrimidinediamine](/img/structure/B5875233.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(3-methylphenoxy)acetamide](/img/structure/B5875236.png)